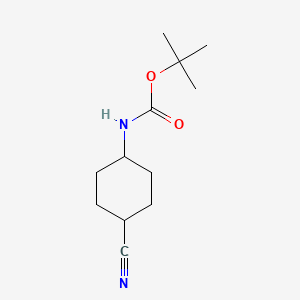
tert-Butyl (4-cyanocyclohexyl)carbamate
説明
Tert-Butyl (4-cyanocyclohexyl)carbamate is a chemical compound with the molecular formula C12H20N2O2 . It is related to tert-butyl (4-hydroxycyclohexyl)carbamate, which is a white crystalline solid with a faint ammonia odor .
Synthesis Analysis
The synthesis of related compounds often involves reactions under basic conditions . For example, the preparation of trans-4-BOC-aminocyclohexanol is usually carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various chemistry software . It is related to tert-Butyl carbamate, which has the molecular formula C5H11NO2 .Chemical Reactions Analysis
This compound may undergo similar reactions to other carbamates. For example, tert-butyl carbamates can undergo a Boc deprotection mechanism involving protonation, loss of the tert-butyl cation, and decarboxylation .科学的研究の応用
Synthesis of Carbocyclic Nucleotide Analogues
The tert-butyl (4-cyanocyclohexyl)carbamate compound serves as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is crucial for developing new nucleoside analogues with potential therapeutic applications. The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, which is essential for achieving the desired analogue structure (Ober et al., 2004).
Stereoisomeric Synthesis for Factor Xa Inhibitors
An efficient stereoselective synthesis pathway utilizing this compound has been described for creating six stereoisomers of a critical intermediate in factor Xa inhibitors. This synthesis demonstrates the compound's utility in producing stereoisomeric forms, which are vital for drug development and understanding biological interactions (Wang et al., 2017).
Organogel Formation and Sensory Application
A study highlighted the role of this compound derivatives in forming strong blue emissive nanofibers used for the detection of volatile acid vapors. The presence of a tert-butyl group is crucial for the organogel formation, demonstrating the compound's application in creating fluorescent sensory materials (Sun et al., 2015).
Atmospheric CO2 Fixation
The compound has been utilized in a cyclizative fixation process of atmospheric CO2 with unsaturated amines to efficiently produce cyclic carbamates bearing an iodomethyl group. This application underscores the potential of this compound in environmental chemistry for capturing and utilizing CO2 (Takeda et al., 2012).
Synthesis of Spirocyclopropanated Insecticides
Research has demonstrated the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This highlights the compound's versatility in synthesizing agriculturally important chemicals through a series of strategic reactions (Brackmann et al., 2005).
Safety and Hazards
While specific safety and hazard information for Tert-Butyl (4-cyanocyclohexyl)carbamate is not available, related compounds such as tert-Butyl carbamate have safety data sheets available . These sheets typically provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations .
作用機序
Target of Action
Tert-Butyl (4-cyanocyclohexyl)carbamate, also known as tert-Butyl cis-4-cyanocyclohexylcarbamate, is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . The primary targets of this compound are therefore the amine groups present in peptide chains .
Mode of Action
The compound acts as a protecting group for amines, preventing them from reacting with other compounds during peptide synthesis . It can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It protects the amine groups during the synthesis process, allowing for the successful formation of peptide bonds without unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide chains.
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amine groups .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the Boc group can be removed with heat or strong acid , indicating that changes in temperature or pH can influence the compound’s action.
特性
IUPAC Name |
tert-butyl N-(4-cyanocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJRHRMFIDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179271 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1303968-12-8, 873537-32-7 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





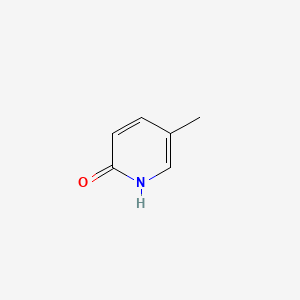
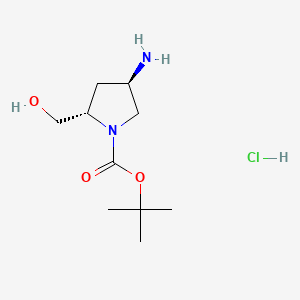
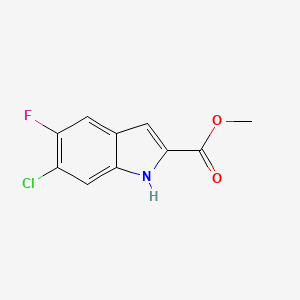


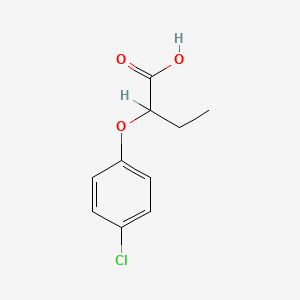

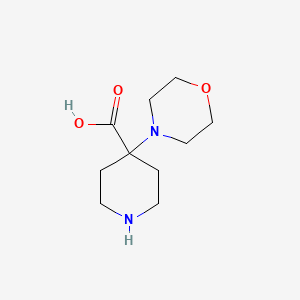
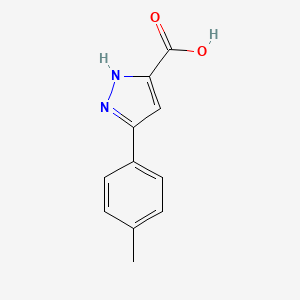
![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)
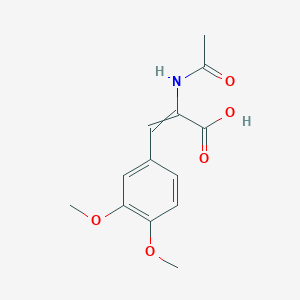
![Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine](/img/structure/B3021880.png)